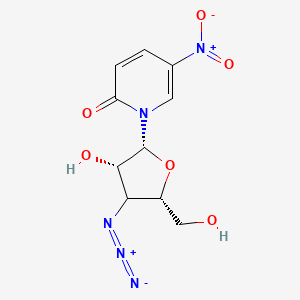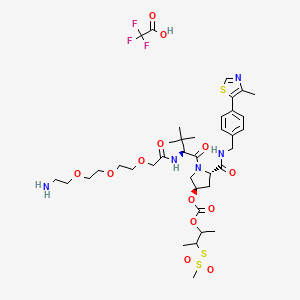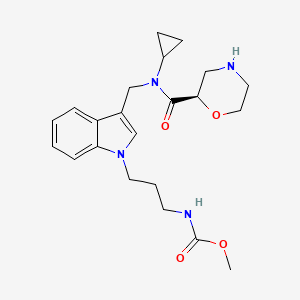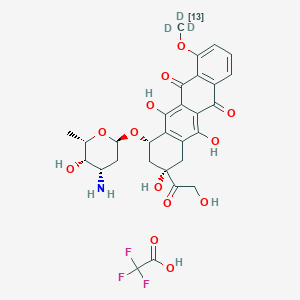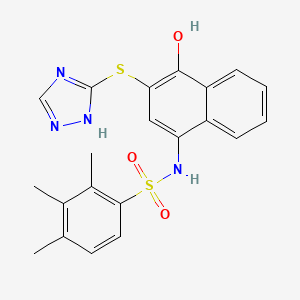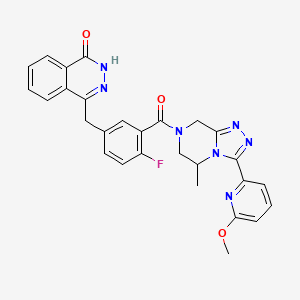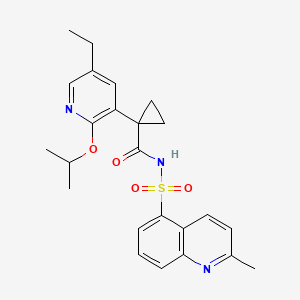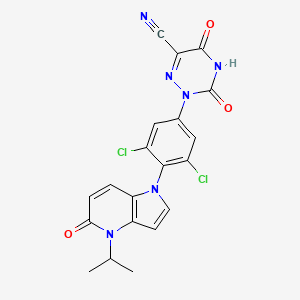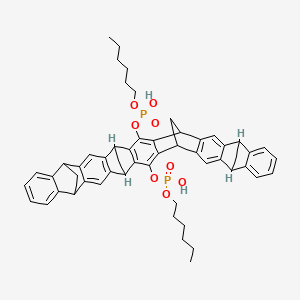
SARS-CoV-2-IN-27
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-27 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a class of molecules designed to inhibit specific viral proteins, thereby preventing the virus from replicating and spreading within the host organism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-27 typically involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups to enhance its inhibitory activity. The synthetic route may include:
Step 1: Formation of the core scaffold through a series of condensation reactions.
Step 2: Functionalization of the scaffold using halogenation, alkylation, or acylation reactions.
Step 3: Final purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for efficient production, and ensuring compliance with Good Manufacturing Practices (GMP) to produce pharmaceutical-grade compounds.
化学反应分析
Types of Reactions: SARS-CoV-2-IN-27 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated analogs.
科学研究应用
SARS-CoV-2-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication and its effects on cellular pathways.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings for surfaces.
作用机制
The mechanism of action of SARS-CoV-2-IN-27 involves targeting specific viral proteins essential for the replication and survival of SARS-CoV-2. The compound binds to these proteins, inhibiting their function and preventing the virus from replicating within the host cells. Key molecular targets include the viral protease and polymerase enzymes, which are crucial for viral RNA synthesis and protein processing.
相似化合物的比较
SARS-CoV-2-IN-27 is compared with other similar compounds, such as:
Remdesivir: An antiviral drug that targets the viral RNA-dependent RNA polymerase.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Compound 27: A molecule that targets the Mac-1 protein in SARS-CoV-2.
Uniqueness: this compound is unique due to its specific binding affinity and inhibitory activity against multiple viral proteins, making it a promising candidate for broad-spectrum antiviral therapy. Unlike some other compounds, it has shown efficacy in inhibiting various strains of SARS-CoV-2, including emerging variants .
属性
分子式 |
C54H56O8P2 |
|---|---|
分子量 |
895.0 g/mol |
IUPAC 名称 |
[22-[hexoxy(hydroxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] hexyl hydrogen phosphate |
InChI |
InChI=1S/C54H56O8P2/c1-3-5-7-13-19-59-63(55,56)61-53-49-45-27-47(43-25-39-35-21-33(37(39)23-41(43)45)29-15-9-11-17-31(29)35)51(49)54(62-64(57,58)60-20-14-8-6-4-2)52-48-28-46(50(52)53)42-24-38-34-22-36(40(38)26-44(42)48)32-18-12-10-16-30(32)34/h9-12,15-18,23-26,33-36,45-48H,3-8,13-14,19-22,27-28H2,1-2H3,(H,55,56)(H,57,58) |
InChI 键 |
UIUFONVAKDENER-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOP(=O)(O)OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)(O)OCCCCCC)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






